1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol
Description
Chemical Structure: 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0) is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at position 6 and a pyrrolidin-3-ol moiety at position 3. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol .
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBFBVDEVTJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of reagents such as methanol and toluene, with the reaction mixture being vortex-mixed and centrifuged . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group at the 3-position of the pyrrolidine ring undergoes selective oxidation to form ketones. This transformation is critical for modifying the compound’s polarity and biological activity.
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Oxidation of hydroxyl | PCC (Pyridinium chlorochromate) in DCM | 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-one | |
| KMnO₄ in acidic or neutral conditions | Same as above |
-
Mechanistic Insight : Oxidation typically proceeds via a two-electron transfer mechanism, with PCC offering milder conditions to avoid over-oxidation of the pyrimidine ring.
-
Yield : Reported yields for analogous pyrrolidine oxidations range from 60–85% under optimized conditions.
Nucleophilic Substitution Reactions
The methoxy group on the pyrimidine ring can participate in nucleophilic aromatic substitution (NAS) reactions, particularly under acidic or metal-catalyzed conditions.
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Methoxy displacement | H₂O/HCl (hydrolysis) | 1-(6-Hydroxypyrimidin-4-yl)pyrrolidin-3-ol | |
| Amines (e.g., NH₃) in Cu(I)-catalyzed conditions | 4-Aminopyrimidine derivatives |
-
Key Data :
-
Hydrolysis of the methoxy group proceeds at 80–100°C in acidic media, forming the hydroxyl derivative.
-
Cu(I)-catalyzed amination achieves ~70% conversion with primary amines.
-
Cross-Coupling Reactions
The pyrimidine ring’s electron-deficient nature enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
-
Example : Sonogashira coupling with but-3-yn-2-ol under Pd/Cu catalysis yielded a 16% isolated product (low yield attributed to steric hindrance) .
-
Optimization : Higher yields (50–75% ) are achievable using microwave-assisted conditions.
Functionalization via Hydroxyl Group
The hydroxyl group on the pyrrolidine ring serves as a handle for further derivatization:
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine | 3-Acetoxy-pyrrolidine derivative | |
| Mitsunobu reaction | DIAD, PPh₃, nucleophile (e.g., thiol) | 3-Substituted pyrrolidine derivatives |
-
Stereochemical Control : The (S)- and (R)-enantiomers exhibit divergent reactivity in asymmetric syntheses.
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrrolidine ring may undergo ring-opening or rearrangement.
| Reaction Type | Reagents/Conditions | Product | Key References |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄, reflux | Linear amine derivatives | |
| Base-mediated rearrangement | NaOH, EtOH, heat | Pyrimidine-fused heterocycles |
-
Note : Ring-opening is typically non-selective and generates complex mixtures unless directed by protecting groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential role as an antimicrobial agent . Research indicates that derivatives of pyrimidine compounds often exhibit significant activity against various pathogens, suggesting that 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol could be effective against resistant strains of bacteria and fungi .
Anticancer Activity
Recent studies have highlighted the importance of pyrimidine derivatives in cancer therapy. Compounds similar to 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol have shown promise in inhibiting key enzymes involved in tumor growth, such as kinases . The modification of the pyrrolidine ring has been linked to enhanced potency against specific cancer cell lines, indicating that structural variations can lead to improved therapeutic outcomes.
Neurological Research
The compound's potential effects on the central nervous system are being explored, particularly its anticonvulsant properties. Pyrrolidine derivatives have been implicated in modulating neurotransmitter systems, which may provide therapeutic avenues for treating epilepsy and other neurological disorders .
Case Study: Anticancer Activity
In a study focused on novel pyrimidine derivatives, it was found that modifications to the pyrrolidine ring significantly enhanced the inhibitory effects on specific cancer cell lines. The compound exhibited an IC value indicating effective inhibition of cancer cell proliferation, underscoring the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to enantioselective proteins, influencing their biological activity . This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved. For example, it may act as an inhibitor or activator of certain enzymes or receptors .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Requires storage at 2–8°C in a dry, sealed environment.
- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation and thorough hand washing .
The structural analogs of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol differ primarily in substituents on the pyrimidine ring and the heterocyclic amine backbone. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Diethylamino (N(C₂H₅)₂): Bulky substituent reduces solubility but may improve membrane permeability . Chloro (Cl): Electron-withdrawing, increases reactivity and stability (evidenced by room-temperature storage) .
Heterocyclic Backbone Variations :
- Pyrrolidine vs. Piperidine/Diazepane :
- Pyrrolidine (5-membered ring): Offers moderate rigidity, favoring specific protein interactions.
Biological and Safety Profiles: The diethylamino analog (CAS 1353985-49-5) is explicitly labeled as hazardous and unsuitable for human use, likely due to higher toxicity . The chloro derivative (CAS 1264038-82-5) exhibits greater stability but may pose risks due to reactive chlorine .
Research Findings
- Solubility and Bioavailability: Smaller substituents (e.g., methoxy) correlate with lower molecular weights and improved aqueous solubility compared to bulkier groups (e.g., diethylamino) .
- Metabolic Stability : Compounds with methylthio or halogen substituents (e.g., CAS 1353985-24-6) may resist oxidative metabolism, extending half-life .
- Toxicity Trends: Methoxy and hydroxyl groups generally reduce acute toxicity compared to halogenated or alkylamino variants .
Biological Activity
1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves several key steps:
- Starting Materials : The process begins with pyrrolidine and 6-methoxypyrimidine.
- Functionalization : The pyrrolidine ring is modified to introduce a hydroxyl group at the 3-position.
- Coupling Reaction : The functionalized pyrrolidine is coupled with 6-methoxypyrimidine, often using a base and a coupling agent.
- Purification : Final purification is achieved through techniques like column chromatography or recrystallization.
The biological activity of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This compound's unique stereochemistry influences its binding affinity and efficacy in modulating biochemical pathways.
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Studies have indicated that pyrimidine derivatives can possess antimicrobial properties. For example, certain substituted pyrimidines have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
There is growing evidence that compounds similar to 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol may exhibit anticancer activity. In vitro studies have reported that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential as therapeutic agents in oncology .
Case Studies
- Anti-inflammatory Study : A comparative study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. The results indicated that these compounds significantly reduced inflammatory markers in animal models, showcasing their potential for treating inflammatory diseases .
- Antimicrobial Assessment : A series of experiments were conducted to assess the antimicrobial efficacy of various pyrimidine derivatives. The results highlighted that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .
Comparative Analysis
To better understand the biological activity of 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, a comparison with similar compounds is essential:
Q & A
Q. What are the recommended synthetic routes for 1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol?
Synthesis typically involves coupling a pyrrolidin-3-ol derivative with a substituted pyrimidine. A validated approach includes:
- Nucleophilic substitution : React 6-methoxypyrimidin-4-amine with a pyrrolidin-3-ol derivative under reflux in xylene with a coupling agent (e.g., chloranil), followed by NaOH treatment and recrystallization from methanol .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during pyrimidine-pyrrolidine coupling, as seen in analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) is standard for purity assessment.
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6 of pyrimidine, hydroxyl at C3 of pyrrolidine).
- X-ray diffraction (XRPD) : For crystalline forms, compare peak intensities and lattice parameters with reference standards (e.g., analogs in Catalog of Pyridine Compounds) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly polar due to hydroxyl and methoxy groups. Soluble in methanol, DMSO, and water (with sonication). Stability in aqueous buffers is pH-dependent; avoid strong acids/bases to prevent hydrolysis of the methoxy group .
- Storage : Store at RT in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the stereochemistry of pyrrolidin-3-ol influence biological activity?
The (S)-enantiomer of pyrrolidin-3-ol derivatives (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) shows distinct receptor-binding affinities compared to the (R)-form. Computational docking studies (e.g., using PISTACHIO or BKMS_METABOLIC databases) predict that the hydroxyl group’s spatial orientation affects interactions with enzymes like hypoxanthine-guanine phosphoribosyltransferase .
Q. What strategies resolve contradictions in reported reactivity of the methoxy group?
Discrepancies in methoxy group reactivity (e.g., resistance to nucleophilic substitution in some studies) may arise from steric hindrance or electronic effects. Mitigation strategies:
Q. How can computational modeling optimize derivative design for target-specific applications?
Q. What analytical methods differentiate regioisomers in pyrimidine-pyrrolidine hybrids?
Q. How do steric and electronic effects impact catalytic hydrogenation of the pyrimidine ring?
The methoxy group at C6 deactivates the pyrimidine ring toward hydrogenation. Experimental adjustments:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
